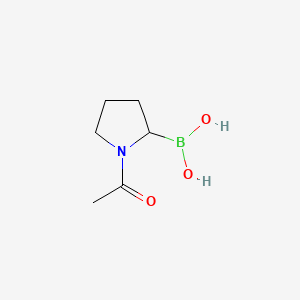

(1-Acetylpyrrolidin-2-yl)boronic acid

Description

Significance of Boronic Acids in Modern Chemical Research

Boronic acids and their derivatives have become indispensable tools in organic chemistry, materials science, and medicinal chemistry. molecularcloud.orgnbinno.com Their unique properties and reactivity have fueled significant advancements in these fields.

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of ethylboronic acid. molecularcloud.orgwikipedia.orgwikiwand.comwiley-vch.de For many years, their application was limited. However, the development of the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms carbon-carbon bonds, revolutionized their use, making them common intermediates in organic synthesis. nbinno.comnih.govnih.gov

In recent decades, the role of boron in medicinal chemistry has expanded dramatically. bohrium.com This shift was catalyzed by the discovery that the boronic acid group could act as a pharmacophore, capable of inhibiting specific enzymes. wikipedia.org A landmark achievement was the FDA approval of Bortezomib (Velcade) in 2003, the first boronic acid-containing drug, for the treatment of multiple myeloma. nih.govmdpi.commdpi.com This success spurred further research, leading to other FDA-approved boron-containing drugs such as ixazomib, tavaborole, crisaborole, and vaborbactam, solidifying their status as privileged structures in drug discovery. nih.govmdpi.com

Table 2: Selected FDA-Approved Boron-Containing Drugs

| Drug Name | Brand Name | Year of FDA Approval | Therapeutic Use |

|---|---|---|---|

| Bortezomib | Velcade | 2003 | Multiple Myeloma, Mantle Cell Lymphoma nih.govmdpi.com |

| Tavaborole | Kerydin | 2014 | Onychomycosis (toenail fungus) mdpi.com |

| Ixazomib | Ninlaro | 2015 | Multiple Myeloma nih.govmdpi.com |

| Crisaborole | Eucrisa | 2016 | Atopic Dermatitis mdpi.com |

The chemical utility of boronic acids stems from the unique properties of the boron atom. Boronic acids, with the general formula R-B(OH)₂, feature a boron atom that is sp² hybridized and possesses a vacant p-orbital. wiley-vch.denih.gov This electron deficiency makes them potent Lewis acids, capable of accepting an electron pair from a Lewis base. molecularcloud.orgwikipedia.orglibretexts.org

A key feature of their reactivity is the ability to form reversible covalent complexes with molecules that have diol (vicinal alcohol) groups, such as sugars, amino acids, and hydroxamic acids. wikipedia.orgwikiwand.comnih.gov This interaction involves the formation of a tetrahedral boronate ester, a five- or six-membered ring. wiley-vch.denih.gov The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex, the pKa drops to approximately 7. molecularcloud.orgwikipedia.orgwikiwand.com This pH-dependent, reversible covalent bonding is fundamental to their application in molecular recognition, sensors for saccharides, and as enzyme inhibitors where they can bind to serine residues in active sites. wikipedia.orgnih.gov

Organoboronic acids are broadly classified based on the nature of the organic group (R) attached to the boron atom, which can be an alkyl or an aryl group. molecularcloud.orgwikiwand.com The structural diversity of these compounds has expanded significantly over time. Key classes include:

Aryl Boronic Acids : These are the most common type used in Suzuki-Miyaura couplings and medicinal chemistry. nih.gov

Alkyl Boronic Acids : These are also used in coupling reactions but can be less stable than their aryl counterparts.

Heterocyclic Boronic Acids : Compounds where the boronic acid group is attached to a heterocycle (e.g., pyridine, indole) are of great interest in medicinal chemistry. nih.govacs.org

Boronic Esters (Boronates) : Formed by the reaction of boronic acids with alcohols, these derivatives, such as pinacol (B44631) esters and MIDA boronates, often exhibit improved stability and are widely used in synthesis. molecularcloud.orgwiley-vch.deenamine.net

Cyclic Hemiboronic Acids : This class includes systems like benzoxaboroles, which have emerged as versatile scaffolds with applications in medicine. bohrium.comdigitellinc.com

Organotrifluoroborates : These salts (R-BF₃K) are stable, crystalline solids that serve as alternatives to boronic acids in coupling reactions. enamine.net

The Pyrrolidine (B122466) Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals. nih.govfrontiersin.org Its prevalence and success in drug design have earned it the designation of a "privileged scaffold."

Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and conformationally flexible. nih.gov This non-planarity, often described as "pseudorotation," allows the scaffold to explore three-dimensional space more effectively, which is advantageous for binding to biological targets. researchgate.netnih.govdntb.gov.ua

The pyrrolidine scaffold is a key component in a wide array of pharmacologically active molecules. It is found in natural alkaloids such as nicotine (B1678760) and hygrine, as well as in the essential amino acid proline. wikipedia.orgfrontiersin.org Its structural features are leveraged in numerous synthetic drugs with diverse therapeutic applications.

The versatility of the pyrrolidine ring allows for the development of compounds with a broad spectrum of biological activities, including:

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Antimicrobial and Antifungal frontiersin.orgresearchgate.netnih.gov

Antiviral nih.gov

Neuropharmacological (e.g., memory enhancement) wikipedia.orgresearchgate.net

This wide range of activities underscores the importance of the pyrrolidine scaffold in the design and development of new therapeutic agents. nih.govnih.gov

Table 3: Examples of Molecules Containing the Pyrrolidine Scaffold

| Compound Name | Class | Relevance/Use |

|---|---|---|

| Proline | Amino Acid | A fundamental building block of proteins. wikipedia.org |

| Nicotine | Natural Alkaloid | A well-known stimulant found in tobacco plants. wikipedia.orgnih.gov |

| Aniracetam | Synthetic Drug (Racetam) | A nootropic agent used for cognitive enhancement. wikipedia.orgdrugbank.com |

| Bepridil | Synthetic Drug | Used for the treatment of hypertension and angina. wikipedia.orgdrugbank.com |

| Clindamycin | Synthetic Drug (Antibiotic) | Used to treat serious bacterial infections. drugbank.com |

| Varenicline | Synthetic Drug | A smoking cessation aid. |

Convergence of Boronic Acid and Pyrrolidine Motifs: Design Rationale for (1-Acetylpyrrolidin-2-yl)boronic Acid

The fusion of a boronic acid moiety with a pyrrolidine ring in this compound is a deliberate design strategy aimed at creating potent and selective enzyme inhibitors. The pyrrolidine acts as a versatile scaffold, presenting the boronic acid "warhead" in a specific orientation for interaction with the target enzyme's active site. This combination has proven particularly effective in the development of inhibitors for proteases such as dipeptidyl peptidases (DPPs) and fibroblast activation protein (FAP), both of which are implicated in various diseases. nih.gov

The introduction of an acetyl group at the 1-position of the pyrrolidine ring is a critical modification that significantly influences the compound's properties and biological activity. N-acetylation is a common strategy in medicinal chemistry for several reasons. nih.gov

Firstly, the acetyl group can act as a mimic of an amino acid residue. For instance, in the context of protease inhibitors, the N-acetyl group can occupy the P2 or P3 binding pockets of the enzyme, which are often adapted to accommodate the side chains of amino acids. This is exemplified by compounds like N-acetyl-Gly-boroPro, where the acetyl group plays a role in the interaction with the enzyme. nih.gov

Secondly, N-acetylation neutralizes the basicity of the pyrrolidine nitrogen. This can have a profound impact on the compound's pharmacokinetic properties, such as cell permeability and oral bioavailability. By removing the positive charge that would be present on the protonated amine at physiological pH, the molecule can more readily cross cellular membranes.

Finally, the acetyl group can influence the conformational preferences of the pyrrolidine ring, thereby affecting the orientation of the boronic acid group and its presentation to the enzyme's active site. This conformational constraint can lead to enhanced binding affinity and selectivity.

This compound belongs to a broader class of pyrrolidine-boronic acid derivatives that have been extensively investigated as enzyme inhibitors. A notable example is the class of dipeptide boronic acid inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. diabetesjournals.org In these inhibitors, the pyrrolidine-2-boronic acid moiety often serves as a proline mimetic, with the boronic acid group forming a covalent bond with the catalytic serine residue of the enzyme.

The nature of the substituent on the pyrrolidine nitrogen has been shown to be a key determinant of potency and selectivity. For example, replacing the acetyl group with other acyl groups or larger peptide fragments allows for the exploration of different binding pockets within the target enzyme, leading to a wide range of inhibitory activities. The study of compounds like N-acetyl-D-Ala-boroPro, which shows modest potency for FAP, highlights how subtle changes to the N-acyl group can fine-tune the biological activity. nih.gov

The table below provides a comparative look at the inhibitory activities of several pyrrolidine-boronic acid derivatives against DPP-IV, illustrating the impact of N-substitution.

| Compound Name | Target | IC50 (nM) |

| Sitagliptin (non-boronic acid) | DPP-IV | 19 |

| Vildagliptin (non-boronic acid) | DPP-IV | 62 |

| Saxagliptin (non-boronic acid) | DPP-IV | 50 |

| Alogliptin (non-boronic acid) | DPP-IV | <10 |

| Linagliptin (non-boronic acid) | DPP-IV | 1 |

| Teneligliptin (non-boronic acid) | DPP-IV | 1.3 |

| N-acetyl-Gly-boroPro | FAP | 23 (Ki) |

| N-acetyl-D-Ala-boroPro | FAP | 2900 |

Data compiled from multiple sources. nih.govdiabetesjournals.orgresearchgate.netnih.gov This table is for illustrative purposes to show the range of activities within this class of compounds.

Structure

2D Structure

Propriétés

IUPAC Name |

(1-acetylpyrrolidin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDJKWJLYRNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665877 | |

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116150-20-0 | |

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetylpyrrolidin 2 Yl Boronic Acid and Analogous Pyrrolidine Boronic Acid Derivatives

Strategies for Carbon-Boron Bond Formation

The creation of a stable carbon-boron bond is the cornerstone of synthesizing boronic acids. The choice of strategy often depends on the available starting materials, functional group tolerance, and desired regioselectivity.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild and efficient pathways to form C-B bonds. These methods are valued for their high functional group tolerance and catalytic nature. utexas.edu

While the target molecule, (1-Acetylpyrrolidin-2-yl)boronic acid, possesses an alkyl-boron bond, the Suzuki-Miyaura borylation is a foundational method for preparing aryl and heteroaryl boronic esters, which are precursors to many complex molecules. cuny.edu This reaction, often referred to simply as Miyaura borylation, typically involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgalfa-chemistry.com

The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester product. alfa-chemistry.com A base, commonly potassium acetate (KOAc), is crucial for the activation of the diboron reagent. organic-chemistry.orgalfa-chemistry.com This method's mild conditions allow for the preparation of boronic esters that are not accessible through more reactive organolithium or Grignard intermediates. sigmaaldrich.com

For the synthesis of pyrrolidine-containing heteroaryl boronic acids, a suitable heteroaryl halide precursor would be subjected to these conditions. For instance, a 2-halopyrrole or 2-halopyridine derivative could be borylated using this approach.

Table 1: Representative Conditions for Miyaura Borylation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | alfa-chemistry.com |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Base | Potassium Acetate (KOAc) | organic-chemistry.orgalfa-chemistry.com |

| Solvent | Dioxane, DMSO, or Toluene | organic-chemistry.org |

| Temperature | 80-100 °C | alfa-chemistry.com |

Direct C-H borylation has emerged as a powerful, atom-economical strategy for synthesizing organoboron compounds, as it avoids the need for pre-functionalized starting materials like organic halides. nih.gov This transformation is most commonly catalyzed by iridium complexes, often in conjunction with a bidentate ligand. nih.govnih.gov The regioselectivity of Ir-catalyzed C-H borylation is typically governed by steric factors, favoring the functionalization of the least hindered C-H bond. nih.gov

In the context of synthesizing pyrrolidine (B122466) derivatives, direct C-H functionalization presents a highly attractive route. While direct C(sp³)–H borylation of saturated heterocycles like pyrrolidine is challenging, related C(sp³)–H activation reactions have been developed. For example, palladium-catalyzed C(sp³)–H arylation of N-Boc-pyrrolidine derivatives has been achieved with high regioselectivity, demonstrating the feasibility of activating C-H bonds on the pyrrolidine ring. acs.org The development of analogous C-H borylation methods would provide a direct entry to compounds like this compound from the parent N-acetylpyrrolidine. Research in this area focuses on designing catalysts that can selectively activate a specific C-H bond in the presence of others. researchgate.netnih.gov

Table 2: Key Features of Iridium-Catalyzed C-H Borylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | [Ir(OMe)cod]₂ with a bipyridine or phosphine ligand | nih.gov |

| Boron Source | Pinacolborane (HBpin) or B₂pin₂ | nih.gov |

| Regioselectivity | Primarily controlled by sterics, favoring the least hindered position | nih.govnih.gov |

| Advantage | High atom economy; avoids pre-functionalized substrates | nih.gov |

Both palladium and nickel are workhorse metals for catalyzing cross-coupling reactions to synthesize boronic acids and their esters. nih.govpolyu.edu.hk

Palladium catalysis is the cornerstone of the Miyaura borylation for aryl and heteroaryl systems. nih.gov Catalysts like PdCl₂(dppf) are highly effective for coupling aryl chlorides, bromides, iodides, and triflates with diboron reagents. alfa-chemistry.comnih.gov Recent advancements have enabled the direct synthesis of boronic acids from aryl chlorides using tetrahydroxydiboron [B₂(OH)₄], offering a more atom-economical alternative to diboron esters. nih.govnih.gov

Nickel catalysis has gained prominence as a more cost-effective alternative to palladium for certain cross-coupling reactions. youtube.com Nickel catalysts can be particularly effective for borylating less reactive substrates. For instance, nickel-catalyzed cross-coupling of halostibines with organoboronic acids has been developed, showcasing the utility of nickel in forming bonds between main group elements. polyu.edu.hkresearchgate.net While palladium's catalytic cycle is generally well-understood, nickel catalysis can be more complex, potentially involving Ni(I) and Ni(III) oxidation states in addition to the more common Ni(0)/Ni(II) cycle. youtube.com The choice between palladium and nickel can depend on substrate scope, functional group tolerance, and cost considerations.

One of the most traditional and widely practiced methods for creating a carbon-boron bond involves the reaction of a carbon nucleophile with a boron electrophile. sigmaaldrich.com This approach is particularly useful for synthesizing alkyl boronic acids.

This classic method involves a two-step process: first, the generation of a potent organometallic nucleophile (an organolithium or Grignard reagent) from an organic halide, and second, the reaction of this nucleophile with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate. nih.govgoogle.com A subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

R-X + Mg → R-MgX (Grignard Reagent) R-MgX + B(OR')₃ → R-B(OR')₂ + Mg(OR')X R-B(OR')₂ + H₂O/H⁺ → R-B(OH)₂

To synthesize an analogue like this compound via this route, one would ideally start with 2-halopyrrolidine. This precursor would be converted into its corresponding Grignard or organolithium reagent, which would then be quenched with a trialkyl borate. nih.gov

A significant challenge with this method is the high reactivity of the organometallic intermediates, which often necessitates cryogenic temperatures (e.g., -78 °C) to prevent multiple additions to the boron center and other side reactions. nih.govgoogle.com Furthermore, the strongly basic and nucleophilic nature of these reagents limits the tolerance of certain functional groups on the substrate. sigmaaldrich.com Despite these limitations, this remains a fundamental and powerful strategy for the synthesis of a wide array of boronic acids. google.comacs.org

Table 3: Comparison of Organometallic Reagents for Borylation

| Reagent Type | Precursor | Boron Electrophile | Typical Conditions | Considerations | Reference |

|---|---|---|---|---|---|

| Grignard Reagent | R-X (X=Cl, Br, I) | B(OMe)₃, B(OⁱPr)₃ | THF, 0 °C to RT | Tolerates some functional groups; can be prepared in situ. | google.comgoogle.comescholarship.org |

| Organolithium | R-X (X=Br, I) | B(OMe)₃, B(OⁱPr)₃ | Ethereal solvents, -78 °C | Highly reactive; poor functional group tolerance; requires low temperatures. | nih.govacs.orgbris.ac.uk |

Nucleophilic Attack on Boron Electrophiles

Transmetallation Pathways (e.g., from Aryl Silanes and Stannanes)

Transmetallation is a pivotal process in organometallic chemistry for the formation of carbon-boron bonds. This step is crucial in well-known reactions like the Suzuki-Miyaura coupling. nih.gov The synthesis of aryl and alkyl boronic acids can be achieved through the transmetallation of organosilanes and organostannanes. nih.gov This process involves the transfer of an organic group from a less electropositive metal (like silicon or tin) to a more electropositive boron center.

The general sequence involves an organometallic species, such as an arylsilane or arylstannane, reacting with a boron halide or borate ester. While direct synthesis of this compound via this method is not extensively documented, the pathway is a well-established route for analogous arylboronic acids. nih.gov The reaction typically proceeds by activating the less reactive C-Si or C-Sn bond to facilitate the transfer to a boron-containing electrophile. The choice of reagents and reaction conditions is critical to ensure efficient transfer and minimize side reactions.

Hydroboration Reactions of Unsaturated Precursors

Hydroboration is a powerful method for synthesizing organoboranes, which can then be oxidized to alcohols or used in coupling reactions. masterorganicchemistry.com The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. libretexts.org A key feature of hydroboration is its regioselectivity, typically proceeding in an "anti-Markovnikov" manner, where the boron atom attaches to the less substituted carbon of the alkene. masterorganicchemistry.comlibretexts.org

The mechanism is a concerted, single-step process that results in a syn-addition, meaning the boron and hydrogen atoms are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org For the synthesis of a pyrrolidine-boronic acid derivative, this would involve an unsaturated pyrrolidine precursor, such as an N-protected 2,3- or 2,5-dihydropyrrole.

Synthesis of the Pyrrolidine Scaffold and its Functionalization

The pyrrolidine ring is a common motif in pharmaceuticals and natural products. nih.gov Its synthesis and subsequent functionalization are critical steps in forming the target compound.

Enantioselective Synthesis of 2-Substituted Pyrrolidines

Achieving high enantiopurity in the pyrrolidine core is essential for many applications. Several modern synthetic methods provide access to chiral 2-substituted pyrrolidines with excellent stereocontrol.

One prominent biocatalytic approach uses transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.orgnih.gov This method can achieve high analytical yields (up to 90%) and exceptional enantiomeric excesses (up to >99.5%). nih.govacs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the product can be accessed. acs.org

Another effective strategy is the iridium-catalyzed intramolecular asymmetric reductive amination (IARA). thieme-connect.com In this one-pot process, substrates like tert-butyl (4-oxo-4-arylbutyl)carbamates are deprotected and then cyclized reductively using a chiral iridium-ferrocene ligand complex. thieme-connect.com This method has been shown to produce a range of chiral 2-substituted arylpyrrolidines in high yields (up to 98%) and with good enantioselectivity (up to 92% ee). thieme-connect.com

Table 1: Comparison of Enantioselective Methods for 2-Substituted Pyrrolidine Synthesis

| Method | Catalyst/Enzyme | Precursor | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Amination | Transaminases (TAs) | ω-chloroketones | Up to 90% | Up to >99.5% | nih.gov, acs.org |

Introduction of the Acetyl Group at the N1 Position

The introduction of an acetyl group onto the nitrogen atom of the pyrrolidine ring is a standard N-acylation reaction. This transformation converts the secondary amine of the pyrrolidine into a more stable and often crystalline amide. The reaction is typically carried out using common acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base. The base, which can be a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. The choice of solvent and temperature can be adjusted to optimize the reaction rate and yield.

Orthogonal Protecting Group Strategies for Boronic Acid Functionality

Boronic acids are often protected as boronic esters to enhance their stability and facilitate purification. chem-station.com In a multi-step synthesis, it is crucial to use a protecting group that can be selectively removed without affecting other functional groups in the molecule—a concept known as orthogonality.

Several protecting groups for boronic acids offer different levels of stability and distinct deprotection conditions. chem-station.com

Pinacol (B44631) Esters (Bpin): These are the most widely used protecting groups for boronic acids. They are generally stable enough for chromatographic purification and can be formed via methods like Miyaura borylation. chem-station.com Deprotection can be challenging, often requiring acidic conditions or a two-step process via a trifluoroborate intermediate. chem-station.com

MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates exhibit high stability under various conditions, including hydrolytic, oxidative, and reductive environments. chem-station.com A key advantage is their straightforward deprotection under mild basic hydrolysis (e.g., NaOH), which is orthogonal to many acid-labile protecting groups. chem-station.com

Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids. The boron atom is protected by coordination with three fluorine atoms. chem-station.com Deprotection to the free boronic acid is typically achieved under acidic conditions.

Table 2: Orthogonal Protecting Groups for Boronic Acids

| Protecting Group | Structure | Common Deprotection Conditions | Stability | Reference |

|---|---|---|---|---|

| Pinacol (pin) | Cyclic diol ester | Acidic hydrolysis (e.g., HCl); NaIO₄/phenylboronic acid | Good stability for chromatography | chem-station.com |

| MIDA | Tricyclic chelate | Mild basic hydrolysis (e.g., aq. NaOH) | Very high (stable to strong acid, oxidants) | chem-station.com |

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves preparing key fragments of the molecule independently before combining them in the final stages. For this compound, a potential convergent route could involve:

Enantioselective synthesis of a 2-lithiated N-acetylpyrrolidine intermediate.

Independent preparation of a suitable boronic ester, such as triisopropyl borate.

Coupling of the lithiated pyrrolidine with the borate ester, followed by hydrolysis to yield the final boronic acid.

A divergent synthesis , in contrast, starts from a common intermediate that is subsequently elaborated into a variety of related structures. This strategy is highly efficient for creating a library of analogs for structure-activity relationship studies. A possible divergent pathway could begin with the synthesis of a versatile intermediate, such as N-Boc-2-pyrrolidinylboronic acid pinacol ester. From this common precursor, different synthetic routes can diverge:

Route A: Deprotection of the Boc group followed by acylation with various acyl chlorides (including acetyl chloride) to generate a range of N-acylpyrrolidinylboronic esters.

Route B: Suzuki-Miyaura coupling of the boronic ester with different aryl halides to functionalize another position on the molecule, before N-acetylation.

This divergent approach enables the rapid generation of structural diversity from a single, readily accessible starting material.

Sequential Construction and Late-Stage Boron Introduction

This methodology involves the initial synthesis and functionalization of the pyrrolidine ring, with the boronic acid or a protected precursor being introduced in a later step. A common and effective strategy for this approach is the α-lithiation of an N-protected pyrrolidine, followed by quenching the resulting organolithium species with a suitable boron electrophile. The N-tert-butoxycarbonyl (N-Boc) group is frequently employed for this purpose as it directs the deprotonation to the C-2 position and can be readily replaced or modified in subsequent steps.

The key transformation in this sequence is the deprotonation of N-Boc-pyrrolidine at the C-2 position using a strong base, typically a bulky organolithium reagent like sec-butyllithium (s-BuLi), often in the presence of a chelating agent such as (-)-sparteine or a sparteine surrogate to induce enantioselectivity. The resulting α-lithio species is then trapped with a trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃), or a boronic ester like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin). Subsequent hydrolysis or workup then yields the desired boronic acid or its pinacol ester.

Following the successful borylation of the N-Boc protected pyrrolidine, the N-Boc group can be removed under acidic conditions and the resulting free amine can be acylated with acetic anhydride or acetyl chloride to yield the target compound, this compound. This late-stage introduction of the boron functionality allows for the preservation of this potentially sensitive group throughout the initial stages of the synthesis.

| Step | Reaction | Key Reagents and Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1 | α-Lithiation of N-Boc-pyrrolidine | s-BuLi, (-)-sparteine, Et₂O, -78 °C | (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yllithium | - (Generated in situ) | acs.org |

| 2 | Borylation | B(Oi-Pr)₃ or i-PrOBPin, -78 °C to rt | tert-butyl 2-(dihydroxyboryl)pyrrolidine-1-carboxylate or its pinacol ester | Gram quantities achievable | whiterose.ac.uk |

| 3 | N-Boc Deprotection | TFA or HCl in an appropriate solvent | Pyrrolidin-2-ylboronic acid salt | Generally high | General knowledge |

| 4 | N-Acetylation | Acetic anhydride or acetyl chloride, base (e.g., Et₃N) | This compound | Generally high | General knowledge |

Building Block Approach with Pre-formed Boronates

An alternative and highly convergent strategy involves the synthesis of an N-protected pyrrolidine-2-boronic acid or its ester as a stable building block. This pre-formed boronate can then be utilized in various cross-coupling reactions to construct more complex molecules, most notably in the Suzuki-Miyaura cross-coupling reaction. This approach is particularly advantageous for the rapid diversification of molecular scaffolds.

The synthesis of the key building block, for instance, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate, can be achieved via the lithiation-borylation route described previously. Once isolated, this stable boronic ester can be coupled with a wide range of aryl or heteroaryl halides or triflates under palladium catalysis. This reaction forms a new carbon-carbon bond at the 2-position of the pyrrolidine ring, leading to the synthesis of 2-arylpyrrolidine derivatives.

The success of the Suzuki-Miyaura coupling in this context has been demonstrated, providing a reliable method for the preparation of a diverse array of functionalized 2-aryl-N-Boc-pyrrolidines. acs.org Following the cross-coupling, the N-Boc protecting group can be removed and the nitrogen can be acylated to install the acetyl group, thus completing the synthesis of a (1-Acetyl-2-aryl-pyrrolidin-2-yl)boronic acid analogue. While this specific example leads to a more complex derivative, it highlights the utility of the pre-formed boronate as a versatile synthetic intermediate.

| Step | Reaction | Pyrrolidine Building Block | Coupling Partner | Key Reagents and Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Cross-Coupling | tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | Aryl halide (e.g., 4-iodotoluene) | Pd(OAc)₂, P(t-Bu)₃-HBF₄, ZnCl₂, base | tert-butyl 2-(p-tolyl)pyrrolidine-1-carboxylate | Good to excellent | whiterose.ac.ukacs.org |

| 2 | N-Boc Deprotection | Product from Step 1 | TFA or HCl in an appropriate solvent | 2-(p-tolyl)pyrrolidine | Generally high | General knowledge | |

| 3 | N-Acetylation | Product from Step 2 | Acetic anhydride or acetyl chloride, base (e.g., Et₃N) | 1-acetyl-2-(p-tolyl)pyrrolidine | Generally high | General knowledge |

Mechanistic Investigations of 1 Acetylpyrrolidin 2 Yl Boronic Acid Reactivity

Fundamental Reactivity of the Boronic Acid Moiety

The chemical behavior of (1-Acetylpyrrolidin-2-yl)boronic acid is rooted in the intrinsic properties of its boronic acid functional group. This moiety is a Lewis acid, characterized by a boron atom with a vacant p-orbital, making it electrophilic and capable of engaging in a variety of reversible and irreversible reactions. wiley-vch.denih.gov

Equilibrium Between Trigonal Planar and Tetrahedral Boron Species

A key feature of boronic acids in aqueous solution is the equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species, formed by the addition of a hydroxide (B78521) ion. nih.govresearchgate.net This equilibrium is pH-dependent, with the tetrahedral form being more prevalent at higher pH values. nih.gov The pKa of a typical alkyl boronic acid is around 9, but this can be influenced by the substituents on the carbon atom attached to the boron. researchgate.net

The transition between these two states is fundamental to the reactivity of the boronic acid. The trigonal form is the primary Lewis acid, while the tetrahedral boronate is nucleophilic and plays a crucial role in transmetalation reactions, such as the Suzuki-Miyaura coupling.

Table 1: General Properties of Alkyl Boronic Acid Equilibrium

| Property | Trigonal Planar Boronic Acid | Tetrahedral Boronate |

| Hybridization of Boron | sp² | sp³ |

| Geometry | Trigonal Planar | Tetrahedral |

| Charge | Neutral | Anionic |

| Dominant pH | Acidic to Neutral | Basic |

Reversible Covalent Interactions with Vicinal Diols and Lewis Bases

Boronic acids are well-known for their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. researchgate.net This reaction leads to the formation of cyclic boronate esters, which are generally more stable than their acyclic counterparts. The formation of these esters is also pH-dependent and is often favored at pH values above the pKa of the boronic acid, where the tetrahedral boronate is a key intermediate. researchgate.net

Beyond diols, the Lewis acidic boron center can interact with other Lewis bases, such as amines and carboxylates. researchgate.net In the context of this compound, this includes potential intramolecular interactions with the acetyl carbonyl group or intermolecular interactions with other nucleophilic species present in the reaction medium.

Acid-Catalyzed Dehydration and Condensation Reactions

Under acidic conditions or upon heating, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible condensation reaction. Furthermore, boronic acids can act as catalysts in other dehydration reactions, such as the formation of amides from carboxylic acids and amines, by activating the carboxylic acid.

Role of the Pyrrolidine (B122466) and Acetyl Substituents in Modulating Reactivity

The pyrrolidine ring and the N-acetyl group are not mere spectators; they actively influence the reactivity of the boronic acid moiety in this compound through a combination of stereoelectronic and intramolecular effects.

Stereoelectronic Effects of the Pyrrolidine Ring on Boron Reactivity

The rigid five-membered ring of the pyrrolidine group imposes significant conformational constraints on the molecule. The stereochemistry of the pyrrolidine ring, a derivative of the amino acid proline, is known to influence the conformation of adjacent groups. nih.govacs.org These steric and stereoelectronic effects can impact the accessibility of the boron center to incoming reagents and influence the transition state energies of reactions.

The puckering of the pyrrolidine ring can either stabilize or destabilize certain reactive conformations. For instance, the relative orientation of the boronic acid group with respect to the ring can affect its Lewis acidity and its ability to interact with diols or other substrates. Studies on proline derivatives have shown that substituents on the ring can exert significant stereoelectronic effects, influencing the preferred conformations and, consequently, the reactivity. nih.govnih.govacs.org While direct studies on this compound are limited, it is reasonable to infer that the conformational preferences of the pyrrolidine ring will play a crucial role in its chemical behavior.

Influence of the N-Acetyl Group on Intramolecular Interactions and Stability

This intramolecular coordination could lead to the formation of a five-membered ring structure, which would significantly alter the properties of the boronic acid. Such an interaction would increase the electron density at the boron atom, potentially reducing its Lewis acidity and altering its reactivity in processes like diol binding or transmetalation. This type of intramolecular interaction is a known phenomenon in related α-amino boronic acids and can have a profound impact on their stability and reactivity. acs.org For example, the formation of an intramolecular dative bond can stabilize the molecule and influence its biological activity when used as an enzyme inhibitor. researchgate.netrsc.orgingentaconnect.com

Table 2: Potential Intramolecular Interactions in this compound

| Interacting Groups | Potential Interaction | Consequence on Reactivity |

| N-Acetyl Carbonyl Oxygen and Boron | Intramolecular dative bond formation | Decreased Lewis acidity of boron, altered substrate binding |

| Pyrrolidine Ring Conformation | Steric hindrance or favorable orientation | Modulated access to the boron center for reagents |

Hydrogen Bonding Networks and Solvent Effects on Boron Acid/Ester Equilibrium

The equilibrium between this compound and its corresponding boronate esters is intricately influenced by the surrounding microenvironment, specifically through hydrogen bonding networks and the nature of the solvent. The pyrrolidine ring and the acetyl group introduce possibilities for specific intermolecular interactions that can modulate the reactivity of the boronic acid functionality.

In solution, this compound can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base like water or a diol. nih.gov The formation of boronate esters, which are cyclic structures formed with 1,2- or 1,3-diols, is a key reaction. researchgate.net The stability of these esters is highly dependent on the solvent environment.

Hydrogen Bonding: The N-acetyl group of the molecule can act as a hydrogen bond acceptor, while the hydroxyl groups of the boronic acid are hydrogen bond donors. In protic solvents like water or alcohols, these groups can form extensive hydrogen bonding networks with the solvent molecules. These interactions can stabilize the boronic acid form, potentially shifting the equilibrium away from ester formation. Conversely, in aprotic solvents, intramolecular hydrogen bonding or self-association through hydrogen bonds may become more prevalent. The formation of intramolecular N→B coordination has been shown to enhance the hydrolytic stability of boronic esters in related systems. nih.gov

Solvent Effects: The polarity and proticity of the solvent play a critical role in the boronic acid/ester equilibrium.

Protic Solvents (e.g., Water, Methanol): In aqueous solutions, water molecules can compete with diols for binding to the boron center, promoting hydrolysis of the boronate ester. rsc.org The equilibrium is also pH-dependent; at higher pH, the formation of the more stable anionic tetrahedral boronate ester is favored. rsc.org

Aprotic Solvents (e.g., THF, Dioxane): In aprotic solvents, the equilibrium generally favors the formation of the boronate ester due to the absence of competing protic species. The stability of MIDA boronates, for instance, is significantly higher in solvents like THF. nih.gov

The interplay of these factors is summarized in the hypothetical data table below, illustrating the expected trend in the equilibrium constant (K_eq) for the esterification of this compound with a generic diol in different solvents.

| Solvent | Solvent Type | Expected Relative K_eq | Primary Reason |

|---|---|---|---|

| Water (pH 7) | Protic, Polar | Low | Competitive hydrolysis and stabilization of the free boronic acid. rsc.org |

| Water (pH 9) | Protic, Polar | Moderate | Favors formation of the more stable tetrahedral boronate ester. rsc.org |

| Methanol | Protic, Polar | Low to Moderate | Can participate in transesterification and hydrogen bonding. |

| Tetrahydrofuran (THF) | Aprotic, Polar | High | Reduced competition for the boron center. nih.gov |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Very High | Minimal solvation of ionic intermediates, driving the equilibrium towards the neutral ester. |

Reaction Kinetics and Thermodynamics of Boronic Acid Transformations

The practical application of this compound hinges on the rates and energetic favorability of its transformations, particularly the formation and hydrolysis of its boronate esters.

Boronate Ester Formation: The formation of a boronate ester from a boronic acid and a diol is generally a rapid process, often complete within seconds to minutes at sufficient concentrations. nih.gov The reaction can proceed through two main pathways depending on the pH:

Reaction with the neutral, trigonal boronic acid: This is typically faster but leads to a less stable neutral ester.

Reaction with the anionic, tetrahedral boronate: This pathway is more favored at higher pH and results in a more stable anionic ester. rsc.org

Hydrolysis of Boronate Esters: The hydrolysis of boronate esters can also proceed via different mechanisms, with the rate being highly dependent on the conditions.

Neutral Hydrolysis: Under neutral conditions, hydrolysis is generally a slow process. nih.gov This pathway involves the direct attack of a water molecule on the boron center.

Base-Mediated Hydrolysis: In the presence of a base (e.g., hydroxide ions), the rate of hydrolysis is significantly accelerated, often by several orders of magnitude. nih.gov The rate-limiting step in this case is the attack of the hydroxide ion on the boron atom.

The stability of boronate esters towards hydrolysis is a critical factor in their use. Steric hindrance around the boron atom can significantly slow down the rate of hydrolysis. researchgate.net

The thermodynamic stability of adducts formed by this compound, such as boronate esters, is a measure of the equilibrium position of the formation reaction. A more negative Gibbs free energy change (ΔG°) indicates a more stable adduct and a more favorable formation process.

The stability of a boronate ester adduct is influenced by several factors:

The nature of the diol: Diols that can form five- or six-membered rings with the boron atom generally form more stable esters. The stereochemistry of the diol is also important.

The pKa of the boronic acid: More acidic boronic acids tend to form more stable anionic boronate esters.

Solvent and pH: As discussed previously, these factors have a profound effect on the stability of the adducts. rsc.org

The intramolecular N→B coordination, if present, could significantly enhance the thermodynamic stability of the boronic ester by creating a more rigid, bicyclic structure. nih.gov This is a known strategy for creating more robust boronate esters.

Below is a hypothetical data table illustrating the expected thermodynamic stability of this compound adducts with different diols, represented by the Gibbs free energy of formation (ΔG°).

| Diol | Ring Size of Ester | Expected Relative ΔG°formation (kJ/mol) | Structural Rationale |

|---|---|---|---|

| Ethylene Glycol | 5-membered | -10 to -15 | Forms a relatively stable five-membered ring. |

| 1,3-Propanediol | 6-membered | -15 to -20 | Formation of a low-strain six-membered ring is generally favorable. |

| Pinacol (B44631) | 5-membered | -20 to -25 | Steric bulk on the diol can lead to more stable and hydrolytically resistant esters. researchgate.net |

| Catechol | 5-membered | -25 to -30 | The aromatic diol forms a very stable ester due to electronic effects. rsc.org |

Advanced Applications of 1 Acetylpyrrolidin 2 Yl Boronic Acid in Organic Synthesis and Catalysis

Catalytic Roles of (1-Acetylpyrrolidin-2-yl)boronic Acid Derivatives

Brønsted Acid Catalysis in Organic Transformations:Boronic acids are not typically considered Brønsted acids. Their catalytic activity in this regard is rare and generally requires the presence of a co-catalyst to form a more potent acidic species in situ.nih.govWhile proline itself can act as a Brønsted acid catalyst due to its carboxylic acid groupresearchgate.net, this functionality is absent in this compound. No studies were found that suggest a Brønsted acid catalytic role for this compound or its derivatives.

Due to the lack of specific data, generating an article that meets the user's requirements for detailed, informative, and scientifically accurate content for each subsection is not possible at this time.

Activation of Carboxylic Acids for Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides and a vast array of pharmaceuticals and materials. numberanalytics.com Traditionally, this process requires stoichiometric activating agents that generate large amounts of waste. acs.org Boronic acid catalysis has emerged as a greener and more efficient alternative for the direct amidation of carboxylic acids and amines. rsc.org

The general mechanism involves the reaction of a carboxylic acid with a boronic acid catalyst to form a reactive acyloxyboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, facilitating the formation of the amide bond and regenerating the boronic acid catalyst. The removal of water is often essential to drive the reaction forward. wikipedia.org

While direct catalytic applications of this compound in standard amide synthesis are not extensively documented in dedicated studies, the principles of boronic acid catalysis suggest its potential. The presence of the chiral pyrrolidine (B122466) backbone, derived from the amino acid proline, is a key feature. Proline-based organocatalysts are well-known for their role in various organic reactions. numberanalytics.comnih.gov Chiral bifunctional aminoboronic acids have been successfully employed in asymmetric amide synthesis, indicating the value of combining a chiral amine-derived scaffold with a boronic acid moiety. worktribe.comresearchgate.netnih.gov The acetyl group on the nitrogen atom of this compound modifies its electronic properties and steric environment compared to a free amine, which would influence its catalytic activity and substrate scope in amide bond formation.

Research on related boronic acid catalysts demonstrates their efficacy under various conditions.

Table 1: Examples of Boronic Acid Catalyzed Amide Bond Formation

| Catalyst | Carboxylic Acid | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Various | Various | Toluene, reflux | Good to Excellent | wikipedia.org |

| ortho-Iodophenylboronic acid | Various | Various | CH₂Cl₂, RT, molecular sieves | High | nih.gov |

| Boric Acid | 4-Phenylbutyric acid | Benzylamine | Toluene, reflux | 95% | acs.org |

This table presents data for related boronic acid catalysts to illustrate the general application, as specific data for this compound is limited.

Applications in Asymmetric Synthesis and Kinetic Resolution

The chiral nature of this compound, stemming from its L-proline-derived backbone, makes it a compound of interest for asymmetric synthesis. wikipedia.org Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, which is critical in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

Kinetic resolution is a key technique in asymmetric synthesis where a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. semanticscholar.org This allows for the separation of the enantiomers, providing one enantiomer as the product and the other as unreacted starting material, both in enantioenriched form. semanticscholar.org Chiral boronic acids have been developed as effective catalysts for kinetic resolutions, particularly in the synthesis of chiral amines through asymmetric amidation. worktribe.comresearchgate.netnih.gov In these reactions, a chiral aminoboronic acid catalyst facilitates the reaction of an achiral carboxylic acid with a racemic amine, preferentially forming an amide from one enantiomer of the amine, leaving the other enantiomer unreacted. worktribe.comresearchgate.net

While specific studies detailing the use of this compound in kinetic resolution are not prominent, the success of related chiral proline-derived catalysts highlights its potential. nih.govnih.gov For instance, chiral homoboroproline has been shown to be effective in aldol (B89426) additions, demonstrating that the proline-boronic acid scaffold can induce significant enantioselectivity. nih.gov The stereochemistry of proline is known to be crucial for its catalytic activity, influencing the formation of intermediates that dictate the stereochemical outcome of the reaction. numberanalytics.com

Table 2: Examples of Kinetic Resolution using Chiral Catalysts

| Resolution Type | Substrate | Catalyst/Reagent | Selectivity (s) | Application | Reference |

|---|---|---|---|---|---|

| Acylation | Racemic Alcohols | Chiral Planar Catalyst | up to 71 | Synthesis of enantioenriched alcohols | semanticscholar.org |

| Amide Synthesis | Racemic Amine | Chiral Aminoboronic Acid | Not Specified | Asymmetric amide synthesis | worktribe.comresearchgate.net |

| Esterification | Racemic Carbinols | (R)-Benzotetramisole | up to 31 | Synthesis of optically pure 1,2-amino alcohols | nih.gov |

This table provides examples of kinetic resolutions using various chiral systems to illustrate the concept, as specific data for this compound is not available.

Development of Boron-Based Reagents and Mediators

Use in Dynamic Combinatorial Libraries and Stimuli-Responsive Systems

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as enzyme inhibitors or molecular receptors. researchgate.netrsc.org DCC utilizes reversible reactions to generate a library of interconverting compounds, and in the presence of a target (like a protein), the equilibrium shifts to amplify the library member that binds most strongly to the target. researchgate.net Boronic acids are exceptionally useful in DCC due to their ability to form reversible covalent bonds (boronate esters) with diols. nih.govnih.gov This reaction is often responsive to pH, adding a layer of control to the system. nih.gov

Similarly, this reversible chemistry makes boronic acids ideal components for stimuli-responsive materials. These "smart" materials can change their properties, such as swelling or drug release, in response to specific triggers like changes in pH, temperature, or the presence of certain molecules like glucose or adenosine-5'-triphosphate (B57859) (ATP). researchgate.netnih.gov

The application of this compound in these systems would leverage the reactivity of its boronic acid group. While the pyrrolidine ring itself is not directly involved in the reversible bond formation, its stereochemistry and the acetyl group could influence the stability, kinetics, and binding properties of the resulting boronate esters within a dynamic library or a responsive material. Although specific examples featuring this compound are not widely reported, the fundamental principles are well-established with other boronic acids. For instance, nanoparticles containing boronic acids have been developed that release encapsulated drugs in response to ATP or acidic pH, which are common in tumor microenvironments. researchgate.net

Engineering of Boron-Dependent Biocatalysts

A frontier in catalysis is the creation of artificial enzymes, or "designer enzymes," that combine the high selectivity of natural enzymes with the broad reaction scope of chemical catalysts. A groundbreaking approach involves the genetic incorporation of non-natural amino acids containing catalytic moieties into a protein scaffold. Recently, this has been achieved with boronic acids.

By incorporating a boronic acid-containing amino acid into a protein, researchers have created a "boron enzyme" capable of catalyzing reactions not found in nature, such as the kinetic resolution of hydroxyketones. The protein scaffold provides a chiral environment that controls the stereoselectivity of the reaction catalyzed by the boronic acid group. This process is amenable to directed evolution, where the protein can be mutated to improve the enzyme's efficiency and selectivity for different substrates.

This compound represents a structure that could conceptually be integrated into such biocatalytic systems. As a derivative of the natural amino acid proline, its structure is biocompatible. If incorporated into a protein, the chiral pyrrolidine ring would be positioned within the enzyme's active site, where it could play a crucial role in substrate binding and orientation, thereby influencing the stereochemical outcome of the boron-catalyzed reaction. This opens up possibilities for creating highly specialized biocatalysts for asymmetric synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Proline |

| ortho-Iodophenylboronic acid |

| Boric Acid |

| Benzylamine |

| 4-Phenylbutyric acid |

| Homoboroproline |

| (R)-Benzotetramisole |

Enzyme Inhibition by this compound Analogs

The pyrrolidine ring in conjunction with a boronic acid functional group serves as a versatile scaffold for designing inhibitors that can target a range of enzymes with high affinity and specificity.

Protease Inhibition Mechanisms and Specificity (e.g., Threonine Proteases, Dipeptidyl Peptidase IV)

Dipeptide boronic acids based on the proline scaffold are among the most potent inhibitors of serine proteases, such as dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.

The inhibitory mechanism of these boronic acid derivatives involves the formation of a stable, reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition.

Research has shown that dipeptides containing a boroProline (a derivative of this compound) are highly effective DPP-IV inhibitors. The inhibitory activity is stereospecific, requiring the (R)-isomer of boroProline at the P1 position. A variety of L-amino acids are tolerated at the P2 position, influencing the potency and selectivity of the inhibitor. For instance, Arg-(4S)-boroHyp has been identified as a potent inhibitor of DPP-IV, as well as the related proteases DPP8 and DPP9. Conversely, (4S)-Hyp-(4R)-boroHyp demonstrates greater selectivity for DPP-IV over DPP8 and DPP9 researchgate.net.

The potency of these inhibitors is highlighted by their low Ki and IC50 values, often in the nanomolar range.

Table 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by boroProline-based Dipeptides

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) |

|---|---|---|---|

| Arg-(4S)-boroHyp | DPP-IV | - | Potent |

Data sourced from studies on boroProline-based dipeptidyl boronic acids.

Kinase Inhibition Studies

While the pyrrolidine scaffold is present in some kinase inhibitors, specific research on the kinase inhibitory activity of this compound derivatives is limited in the available scientific literature. Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer. The development of kinase inhibitors is a significant area of drug discovery. Although some pyrrolidine-containing compounds have shown kinase inhibitory activity, direct studies focusing on the this compound framework are not extensively reported.

Inhibition of Bacterial and Fungal Enzymes (e.g., β-Lactamases, Leucyl-tRNA Synthetase)

Boronic acid derivatives have emerged as a promising class of inhibitors for bacterial and fungal enzymes, offering potential solutions to the growing problem of antimicrobial resistance.

β-Lactamases:

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. Boronic acid transition state inhibitors (BATSIs) can effectively inhibit these enzymes. They function by forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases, mimicking the tetrahedral intermediate of β-lactam hydrolysis.

While research has focused on various boronic acid scaffolds, including cyclic boronates like vaborbactam, specific studies detailing the efficacy of this compound derivatives against a broad range of β-lactamases are not extensively documented. However, the general success of BATSIs suggests that this scaffold could be a viable starting point for the design of novel β-lactamase inhibitors.

Leucyl-tRNA Synthetase:

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in bacterial and fungal protein synthesis, making it an attractive target for antimicrobial agents. Benzoxaboroles, a class of boron-containing compounds, have been shown to inhibit LeuRS by forming an adduct with the tRNA substrate in the enzyme's editing site. Although distinct from the this compound structure, the proven utility of boronic acids as LeuRS inhibitors suggests that derivatives of this compound could also be explored for this application.

Inhibition of Autotaxin

Autotaxin (ATX) is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA). The ATX-LPA signaling pathway is implicated in various pathological processes, including cancer, inflammation, and fibrosis. Consequently, ATX is a significant therapeutic target.

Recent studies have identified potent inhibitors of ATX based on the pyrrolidine and 2-pyrrolidinone heterocyclic structures. Boronic acid derivatives within this class have demonstrated particularly high inhibitory activity. For example, a series of optically active 2-pyrrolidinone and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit ATX. The boronic acid derivatives were found to be potent inhibitors, with IC50 values in the nanomolar range.

Table 2: Inhibition of Autotaxin by Pyrrolidine-based Boronic Acid Derivatives

| Compound | IC50 (nM) |

|---|---|

| Boronic acid derivative 3k | 50 |

| Boronic acid derivative 3l | 120 |

| Boronic acid derivative 3m | 180 |

Data from a study on novel 2-pyrrolidinone and pyrrolidine derivatives as ATX inhibitors. mdpi.com

The introduction of a boronic acid moiety has been shown to dramatically increase the inhibitory potency of ATX inhibitors. This is attributed to the ability of the boronic acid to interact with a key threonine residue in the active site of ATX.

Structure-Based Rationale for Inhibitor Design

The design of potent and selective enzyme inhibitors based on the this compound scaffold is guided by structure-activity relationship (SAR) studies and a deep understanding of the target enzyme's active site.

The core principle behind the inhibitory activity of these compounds is the electrophilic nature of the boron atom, which readily forms a reversible covalent bond with nucleophilic serine or threonine residues in the enzyme's catalytic center. The pyrrolidine ring serves as a rigid scaffold that can be functionalized to achieve specific interactions with the enzyme's binding pocket, thereby enhancing affinity and selectivity.

For instance, in the design of DPP-IV inhibitors, the stereochemistry of the boroProline moiety is crucial, with the (R)-isomer being essential for activity. Modifications at the P2 position of the dipeptide allow for fine-tuning of the inhibitor's properties.

In the case of autotaxin inhibitors, structure-based design has led to the development of compounds with nanomolar potency. X-ray crystallography has revealed that the boronic acid moiety directly interacts with the catalytic threonine residue (Thr210) in the ATX active site. This understanding allows for the rational design of new inhibitors with improved potency and pharmacokinetic properties. The hydrophobic pocket of ATX can be targeted by attaching appropriate substituents to the pyrrolidine ring, further enhancing binding affinity.

Potential as Therapeutic Agents

Derivatives of this compound hold significant promise as therapeutic agents for a variety of diseases. Their ability to potently and selectively inhibit key enzymes makes them attractive candidates for drug development.

The demonstrated efficacy of boroProline-based dipeptides as DPP-IV inhibitors suggests their potential for the treatment of type 2 diabetes. By inhibiting DPP-IV, these compounds can increase the levels of incretin hormones, leading to improved glucose control.

The potent inhibition of autotaxin by pyrrolidine-based boronic acid derivatives highlights their therapeutic potential in oncology, inflammatory diseases, and fibrosis. By blocking the production of LPA, these inhibitors can interfere with key pathological signaling pathways.

Furthermore, the broader class of boronic acid compounds has shown promise as antibacterial and antifungal agents. While more research is needed to specifically evaluate this compound derivatives against microbial enzymes, the existing data on BATSIs and LeuRS inhibitors provide a strong rationale for their exploration in this area.

The versatility of the this compound scaffold, combined with the unique reactivity of the boronic acid group, makes it a valuable platform for the development of novel therapeutics targeting a range of enzymes implicated in human disease.

Future Directions and Research Outlook for 1 Acetylpyrrolidin 2 Yl Boronic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of (1-Acetylpyrrolidin-2-yl)boronic acid will likely prioritize sustainability and efficiency. Current synthetic methods for boronic acids often involve multi-step processes that may rely on Grignard reagents or lithium-halogen exchanges at low temperatures, which can result in low yields. nih.gov A key future direction is the development of greener and more atom-economical synthetic routes.

Research will likely focus on:

Bio-based Feedstocks: Investigating the use of biomass-derived precursors, such as levulinic acid, for the synthesis of the pyrrolidone core. researchgate.net Sustainable methods for producing N-substituted-5-methyl-2-pyrrolidones are already being explored and could be adapted. researchgate.net

Direct C-H Borylation: Advancing the use of transition metal-catalyzed direct C-H borylation on a pre-formed N-acetylpyrrolidine scaffold. nih.gov This method offers a more direct and atom-efficient route compared to traditional approaches.

Flow Chemistry: Implementing flow chemistry processes for the synthesis, which can offer improved safety, scalability, and reaction control compared to batch synthesis. nih.gov

Green Catalysis: Utilizing green catalysts, such as citric acid in aqueous solutions, to promote key steps in the synthetic sequence, thereby minimizing the use of hazardous reagents. rsc.org

Table 1: Proposed Sustainable Synthetic Approaches

| Approach | Key Advantage | Potential Precursor/Catalyst | Relevant Research Area |

|---|---|---|---|

| Bio-based Synthesis | Utilizes renewable resources | Levulinic Acid researchgate.net | Green Chemistry |

| Direct C-H Borylation | High atom economy, fewer steps | Iridium or Rhodium catalysts nih.gov | Organometallic Catalysis |

| Flow Chemistry | Enhanced safety and scalability | N/A | Process Chemistry |

Advanced Catalytic Applications in Complex Chemical Transformations

The inherent properties of boronic acids as Lewis acids make them suitable for a range of catalytic applications. nih.gov They are known to activate hydroxyl groups in carboxylic acids, alcohols, and diols, facilitating transformations under mild conditions. researchgate.netrsc.org The chiral nature of the (1-Acetylpyrrolidin-2-yl) moiety introduces the exciting possibility of its use in asymmetric catalysis.

Future research in this area should explore:

Asymmetric Catalysis: Leveraging the compound's inherent chirality for stereoselective reactions. This could include asymmetric Friedel-Crafts-type reactions or kinetic resolutions of racemic mixtures.

Boronic Acid Catalysis (BAC): Applying the principles of BAC to activate carboxylic acids for direct amide bond formation, a highly atom-economical alternative to traditional coupling methods. rsc.org

Tandem Reactions: Designing one-pot tandem or cascade reactions where the boronic acid moiety catalyzes one transformation, while the pyrrolidine (B122466) scaffold potentially participates in or directs a subsequent step.

Multicomponent Reactions (MCRs): Using the compound as a catalyst in photoredox-catalyzed MCRs to build complex molecular architectures from simple starting materials in a single step. chemrxiv.org

Targeted Drug Discovery and Development in Specific Disease Areas

Boronic acids have emerged as a significant pharmacophore in modern medicinal chemistry, with several FDA-approved drugs and many more in clinical trials. nih.govnih.gov Their ability to form reversible covalent bonds with active site serine residues or biological diols makes them effective enzyme inhibitors. nih.govnih.gov The pyrrolidine ring is a well-established scaffold in numerous pharmaceuticals. The combination of these two motifs in this compound makes it a compelling starting point for drug discovery programs.

Key future research avenues include:

Enzyme Inhibition: Screening the compound and its derivatives against serine proteases, a class of enzymes crucial in various diseases. The boronic acid can act as a transition-state analog.

HCV and Other Viral Infections: Building on the success of other boronic acid-based inhibitors, this compound could be investigated as a potential inhibitor of viral enzymes like the HCV RNA-dependent RNA polymerase (NS5B). nih.gov

Neurological Disorders: Targeting enzymes or receptors in the central nervous system, where the pyrrolidine scaffold may confer favorable blood-brain barrier permeability or specific receptor interactions.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the acetyl group and the pyrrolidine ring to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target.

Integration with Chemical Biology Tools and Techniques

The ability of boronic acids to reversibly bind to cis-diols, which are abundant in biological molecules like saccharides and glycoproteins, makes them invaluable tools in chemical biology. nih.govnih.gov this compound could be developed into sophisticated probes for studying and manipulating biological systems.

Future directions in this domain include:

Saccharide Sensing: Developing fluorescent or colorimetric sensors based on this compound to detect specific carbohydrates on cell surfaces or in solution. The pyrrolidine backbone could be functionalized with a reporter group.

Cellular Delivery Systems: Using the boronic acid's affinity for cell surface glycans to enhance the targeted delivery of therapeutic agents or imaging probes into specific cells. researchgate.net The boronation of enzymes has been shown to increase their cellular uptake. nih.gov

Activity-Based Probes: Designing probes to covalently label and identify specific enzymes (e.g., serine hydrolases) in complex biological samples for proteomic studies.

Modulation of Signaling Pathways: Investigating the potential of the compound to interfere with biological signaling pathways that involve protein-carbohydrate interactions. nih.gov

Table 2: Potential Applications in Chemical Biology

| Application | Target Moiety | Underlying Principle | Desired Outcome |

|---|---|---|---|

| Biosensing | Cell-surface saccharides nih.gov | Boronate ester formation with cis-diols | Detection and quantification of specific glycans |

| Drug Delivery | Glycoproteins researchgate.net | Enhanced binding to cell surface | Targeted delivery of cargo to specific tissues or cells |

| Enzyme Profiling | Serine residues in active sites | Covalent modification | Identification of active enzymes in a proteome |

Further Elucidation of Mechanistic Details through Advanced Spectroscopic and Computational Methods

A deep understanding of the structure-function relationships of this compound is critical for its rational design in catalytic and biological applications. Future research must employ a combination of advanced analytical techniques to probe its behavior at a molecular level.

Key areas for mechanistic investigation are:

Spectroscopic Analysis: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the kinetics and thermodynamics of its interactions with diols and target proteins.

Computational Modeling: Employing molecular dynamics simulations and quantum mechanics calculations to model the binding modes of the compound with enzyme active sites, predict reaction pathways, and understand the conformational dynamics of the pyrrolidine ring.

X-ray Crystallography: Obtaining crystal structures of the compound complexed with target enzymes or diols to visualize the precise atomic interactions that govern its binding and reactivity.

Reaction Kinetics: Studying the kinetics of reactions catalyzed by the compound to elucidate the catalytic mechanism, including the role of the B-N intramolecular coordination and the transition from a planar to a tetrahedral boron center upon nucleophilic attack. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Acetylpyrrolidin-2-yl)boronic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrrolidine precursors and boronic acid pinacol esters. Purity optimization requires post-synthetic purification via reverse-phase HPLC or flash chromatography . Boronic acids are often stabilized as trifluoroborate salts or ester prodrugs to prevent protodeboronation during synthesis . High-throughput automated platforms, such as IMCR (Iterative Mass-Centric Reactivity) workflows, enable rapid screening of reaction conditions to minimize side products .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹¹B) confirms the boronic acid moiety and acetyl group integration. X-ray crystallography resolves stereochemistry and bonding patterns, as demonstrated for similar boronic acids . Mass spectrometry (HRMS or LC-MS/MS) validates molecular weight, while HPLC-UV ensures chromatographic purity . For stability studies, thermogravimetric analysis (TGA) assesses thermal decomposition pathways .

Q. How does the acetylated pyrrolidine moiety influence the reactivity of boronic acid in cross-coupling reactions?

- Methodological Answer : The acetyl group introduces steric hindrance and modulates electron density, potentially reducing reactivity in Suzuki couplings. Computational modeling (DFT) predicts steric effects on transition states, guiding solvent selection (e.g., DMF or THF) and catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) . Kinetic studies comparing acetylated vs. non-acetylated analogs quantify reaction rate differences .

Advanced Research Questions

Q. What strategies mitigate boronic acid instability during prolonged storage or under physiological conditions?

- Methodological Answer : Lyophilization with cryoprotectants (e.g., trehalose) preserves stability in solid form. In aqueous solutions, buffering at pH 6–8 minimizes hydrolysis. Prodrug strategies, such as masking the boronic acid as a trifluoroborate ester, enhance shelf life and in vivo stability . Encapsulation in liposomes or polymer matrices (e.g., poly-lactide-co-glycolide) improves delivery and reduces degradation .

Q. How can computational modeling predict the binding affinity of this compound to biological targets like proteasomes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with catalytic threonine residues in proteasomes, leveraging co-crystallized structures (e.g., Bortezomib-proteasome complexes) . Free-energy perturbation (FEP) calculations quantify binding energy contributions from the acetyl group. In vitro validation uses fluorescence-based proteasome activity assays .

Q. What analytical challenges arise in quantifying trace impurities of this compound in drug substances?

- Methodological Answer : Sensitivity limitations in detecting sub-ppm impurities require triple quadrupole LC-MS/MS in MRM mode, as described for boronic acid genotoxins in Lumacaftor . Derivatization with diols (e.g., sorbitol) enhances ionization efficiency. Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90–110%), and LOQ ≤ 1 ppm .

Q. How do non-covalent interactions (e.g., hydrogen bonding) between the acetyl group and adjacent functional groups affect the compound's bioactivity?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics to glycoproteins or receptors. For example, acetyl-pyrrolidine interactions with lectins reduce non-specific binding, improving selectivity in glycoprotein capture assays . Competitive displacement studies with glucose analogs assess diol-binding interference .

Q. What methodologies enable real-time monitoring of this compound's interactions with diols in cellular environments?

- Methodological Answer : Fluorescent carbon dots functionalized with boronic acid (B-CDs) enable live-cell imaging of Gram-positive bacteria via glycolipid binding . Electrochemical sensors with redox-active polymers (e.g., poly-nordihydroguaiaretic acid) detect glucose displacement in real time, with signal amplification via graphene foam substrates . Förster resonance energy transfer (FRET)-based probes track intracellular diol interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.